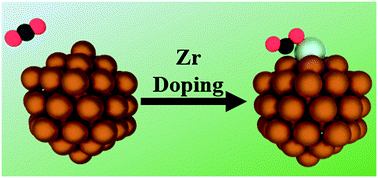CO2 activation on Cu-based Zr-decorated nanoparticles†
Catalysis Science & Technology Pub Date: 2017-04-28 DOI: 10.1039/C6CY02628A
Abstract
Density functional theory (DFT) calculations have been applied to investigate the electronic and CO2 adsorption properties of 55-atom Cu-based nanoparticles (NPs) decorated with Zr atoms (Cu55−xZrx, x = 0–12). Our results revealed that the Zr atoms preferably reside on the surface of the Cu NPs generating sites that chemisorb and activate CO2 (linear to bent geometry and elongation of C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O bonds). Importantly, we demonstrate that while the CO2 formation of the activated state on the Cu NPs is endothermic, it becomes barrierless and exothermic on the Zr-decorated NPs. The CO2 activation and chemisorption was attributed to charge transferred from the NPs to the CO2 molecule. We identified the local-site d-band center and, interestingly, the ionization potential of the NP as descriptors correlating with the CO2 chemisorption. As a result, we demonstrate that one can tune the ionization potential of the NPs and, in turn the CO2 chemisorption energy, by varying the Zr content of the NPs. Additionally, we investigated the activity of CuZr NPs as catalysts for CO2 dissociation to CO and determined that Cu54Zr was a very efficient catalyst compared to Cu55. Overall, this work highlights how surface decoration can change the electronic properties of the NPs and result in CO2 activation, which are important steps for designing catalysts that capture and convert CO2 to fuels and chemicals.
O bonds). Importantly, we demonstrate that while the CO2 formation of the activated state on the Cu NPs is endothermic, it becomes barrierless and exothermic on the Zr-decorated NPs. The CO2 activation and chemisorption was attributed to charge transferred from the NPs to the CO2 molecule. We identified the local-site d-band center and, interestingly, the ionization potential of the NP as descriptors correlating with the CO2 chemisorption. As a result, we demonstrate that one can tune the ionization potential of the NPs and, in turn the CO2 chemisorption energy, by varying the Zr content of the NPs. Additionally, we investigated the activity of CuZr NPs as catalysts for CO2 dissociation to CO and determined that Cu54Zr was a very efficient catalyst compared to Cu55. Overall, this work highlights how surface decoration can change the electronic properties of the NPs and result in CO2 activation, which are important steps for designing catalysts that capture and convert CO2 to fuels and chemicals.


Recommended Literature
- [1] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [2] Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
- [3] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [4] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [5] Continuous process technology: a tool for sustainable production
- [6] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†
- [7] Oxalate promoted iron dissolution of hematite via proton coupled electron transfer†
- [8] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [9] Hydrophilic modification of titania nanomaterials as a biofunctional adsorbent for selective enrichment of phosphopeptides†
- [10] Capillary tube wetting induced by particles: towards armoured bubbles tailoring†










